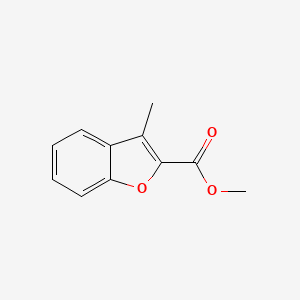

methyl 3-methyl-1-benzofuran-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUOTQOUAMXGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174830 | |

| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2076-36-0 | |

| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2076-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 3-methyl-1-benzofuran-2-carboxylate CAS number

Technical Monograph: Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS 2076-36-0) is a critical bicyclic heterocyclic scaffold utilized extensively in medicinal chemistry and organic synthesis.[1] Distinguished by its fused benzene and furan rings with a C3-methyl substituent, this compound serves as a versatile pharmacophore precursor.[1] Its structural rigidity and lipophilicity make it an ideal building block for developing bioactive agents, particularly VEGFR-2 inhibitors, anti-arrhythmic drugs (amiodarone analogues), and antimicrobial 1,2,3-triazoles.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards, designed for researchers requiring high-purity application data.[1]

Chemical Identity & Physicochemical Properties

The following data aggregates experimental values and calculated properties essential for analytical characterization.

| Property | Specification |

| IUPAC Name | Methyl 3-methyl-1-benzofuran-2-carboxylate |

| CAS Number | 2076-36-0 |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 69–70 °C |

| Boiling Point | 130–135 °C (at 1 Torr) |

| Solubility | Soluble in DCM, EtOAc, CHCl₃, DMSO; Insoluble in water |

| Density (Predicted) | ~1.18 g/cm³ |

Synthesis & Production Protocols

The industrial and laboratory-scale synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate predominantly relies on the Rap-Stoermer condensation or modified Feist-Bénary synthesis.[1] This route is preferred for its atom economy and the availability of starting materials.[1]

Protocol A: Base-Mediated Cyclization (Primary Route)

Reaction Principle: The synthesis involves the alkylation of 2'-hydroxyacetophenone with methyl chloroacetate (or bromoacetate) followed by an intramolecular aldol condensation and dehydration.[1]

Reagents:

-

2'-Hydroxyacetophenone (1.0 equiv)[1]

-

Methyl chloroacetate (1.2 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[1]

-

Solvent: DMF or Acetone (dry)[1]

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 2'-hydroxyacetophenone and anhydrous DMF under an inert atmosphere (N₂).

-

Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Alkylation: Dropwise add methyl chloroacetate. The reaction is exothermic; maintain temperature <40 °C.[1]

-

Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.[1]

-

Work-up: Cool to room temperature and pour into ice-cold water. The product typically precipitates.[1]

-

Purification: Filter the solid. Recrystallize from ethanol or purify via silica gel column chromatography (eluent: Hexane/EtOAc) to yield white crystals.[1]

Mechanistic Pathway

The following diagram illustrates the cascade mechanism: Phenoxide formation

Reactivity & Functionalization

As a scaffold, CAS 2076-36-0 offers three distinct sites for chemical modification: the ester moiety (C2), the methyl group (C3), and the benzenoid ring (C4-C7).[1]

Key Transformations:

-

Hydrazinolysis (C2 Functionalization):

-

Radical Bromination (C3 Functionalization):

-

Hydrolysis:

Applications in Drug Discovery

The benzofuran moiety mimics the structure of biological purines and indoles, allowing it to interact with diverse biological targets.[1]

-

VEGFR-2 Inhibitors: Derivatives synthesized via the carbohydrazide route have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2, a primary target in anti-angiogenic cancer therapy.[1] The 3-methyl group is critical for steric fit within the ATP-binding pocket.[1]

-

Antimicrobial Agents: 1,2,3-Triazole hybrids derived from this ester exhibit broad-spectrum activity against S. aureus and E. coli by disrupting cell wall synthesis.[1]

-

Anti-Arrhythmic Agents: The core structure is homologous to Amiodarone , a Class III anti-arrhythmic.[1] Modifications at the C2 ester allow for the tuning of lipophilicity and half-life.[1]

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

-

¹H NMR (400 MHz, CDCl₃):

-

IR Spectroscopy (KBr):

Safety & Handling (MSDS Summary)

GHS Classification: Warning[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Protocol:

-

Always manipulate in a fume hood to avoid inhalation of dust.[1]

-

Wear nitrile gloves and safety goggles.[1]

-

Store in a cool, dry place (2–8 °C recommended) away from strong oxidizing agents.[1]

References

-

ChemicalBook. "Methyl 3-methyl-2-benzofurancarboxylate Properties and Safety."[1] ChemicalBook Database.[1] Accessed January 28, 2026.[1] Link

-

Angene Chemical. "Methyl 3-methylbenzofuran-2-carboxylate (CAS 2076-36-0) Technical Data."[1] Angene International.[1] Accessed January 28, 2026.[1] Link[1][3]

-

Kirilmis, C. et al. "Synthesis and antimicrobial activity of some novel 1,2,3-triazole derivatives."[1] Indian Journal of Chemistry - Section B, Vol 60B, pp. 766-773, 2021.[1] Link[1]

-

Babu, K. et al. "Synthesis and biological evaluation of benzofuran-2-carboxylate derivatives."[1] Rasayan Journal of Chemistry, Vol 7, No 1, 2014.[1] Link

-

PubChem. "Benzofuran-2-carboxylic acid, 3-methyl-, methyl ester."[1] National Center for Biotechnology Information.[1] Accessed January 28, 2026.[1] Link[1]

Sources

Technical Monograph: Methyl 3-methyl-1-benzofuran-2-carboxylate

Physical Properties, Synthesis Logic, and Spectral Characterization

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 2076-36-0) serves as a critical intermediate in the synthesis of bioactive benzofuran derivatives.[1] Its structural core—a benzene ring fused to a furan ring with specific alkyl and ester substitutions—provides a versatile scaffold for medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and antitumor agents.[1][2] This guide synthesizes its physicochemical profile with practical laboratory protocols, offering researchers a self-validating roadmap for its handling, characterization, and utilization.[1]

Chemical Identity & Structural Analysis

The compound is characterized by a planar benzofuran system.[1][2] The presence of the methyl group at the C3 position and the methyl ester at C2 creates a unique steric and electronic environment, distinguishing it from its un-substituted analogs.[1][2]

Table 1: Chemical Identity Matrix

| Parameter | Specification |

| IUPAC Name | Methyl 3-methyl-1-benzofuran-2-carboxylate |

| CAS Number | 2076-36-0 |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| SMILES | COC(=O)C1=C(C)C2=CC=CC=C2O1 |

| InChI Key | HVUOTQOUAMXGLR-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical constants is essential for process optimization, particularly during purification (crystallization/distillation) and formulation.[1][2]

Table 2: Physical Constants

| Property | Value | Context for Researchers |

| Melting Point | 69–70 °C | Solid at room temperature; amenable to recrystallization from ethanol/heptane mixtures.[1][2] |

| Boiling Point | 130–135 °C (1 Torr) | High boiling point requires high-vacuum distillation for purification if the solid state is impure.[1][2] |

| Density | ~1.184 g/cm³ (Pred.)[1][2][3] | Heavier than water; phase separation in aqueous workups will result in the organic layer being at the bottom (if using chlorinated solvents) or top (if using ethyl acetate/ether).[2] |

| LogP | ~2.6 (Predicted) | Moderate lipophilicity; suggests good membrane permeability but low water solubility.[2] |

| Solubility | Soluble: DCM, EtOAc, DMSOInsoluble: Water | Use non-polar to moderately polar solvents for extraction.[1][2] |

Synthesis & Reaction Mechanism

The most robust synthetic route involves the condensation of o-hydroxyacetophenone with methyl bromoacetate in the presence of a base (typically K₂CO₃).[1] This is a variation of the Williamson ether synthesis followed by an intramolecular aldol-type condensation (Rap-Stoermer reaction).[1]

Mechanistic Pathway[1][2]

-

Alkylation: The phenoxide anion attacks the alkyl halide (methyl bromoacetate) to form an ether intermediate.[1][2]

-

Cyclization: Base-mediated abstraction of the alpha-proton (on the ketone methyl group) leads to intramolecular attack on the ester carbonyl (or in-situ dehydration if conditions favor the benzofuran directly).[1]

Spectral Characterization (The "Fingerprint")

Accurate structural verification relies on Nuclear Magnetic Resonance (NMR).[1][2] Below is the interpretation logic for the ¹H NMR spectrum in CDCl₃.

¹H NMR Interpretation (300/400 MHz, CDCl₃)[1][2]

-

δ 7.20 – 7.60 ppm (Multiplet, 4H): Aromatic protons of the benzene ring.[1][2] The fusion of the furan ring creates a distinct deshielding pattern, particularly for the protons adjacent to the oxygen and the C3 position.[1][2]

-

δ 3.98 ppm (Singlet, 3H): The methyl ester protons (–COOCH ₃).[1][2] This singlet is characteristically sharp and shifted downfield due to the electron-withdrawing ester group.[1]

-

δ 2.58 ppm (Singlet, 3H): The C3-methyl group attached directly to the furan ring.[1] It appears as a singlet because there are no adjacent protons for coupling.[1][2] Its shift is slightly downfield compared to a standard benzylic methyl due to the aromaticity of the furan ring.[1][2]

Experimental Protocol: Purification via Recrystallization

Achieving the reported melting point (69–70 °C) often requires purification to remove unreacted starting materials or colored oligomers.[1][2]

Objective: Purify crude methyl 3-methyl-1-benzofuran-2-carboxylate to >98% purity.

-

Dissolution: Transfer 5.0 g of crude solid into a 100 mL Erlenmeyer flask. Add 15 mL of absolute ethanol.

-

Heating: Heat the mixture on a hot plate/stirrer to 60°C until the solid fully dissolves. If insoluble particulates remain, perform a hot filtration.[1][2]

-

Nucleation: Remove from heat. Add dropwise deionized water (antisolvent) until a faint turbidity persists (cloud point).[1][2]

-

Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature. Once ambient, place in an ice bath (0–4 °C) for 1 hour.

-

Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with 5 mL of cold 50% ethanol/water.

-

Drying: Dry in a vacuum desiccator over CaCl₂ or silica gel for 12 hours.

-

Validation: Measure Melting Point. Target: 69–70 °C.[1][2][3]

References

-

ChemicalBook. (n.d.).[1][2] Methyl 3-methyl-2-benzofurancarboxylate Product Description (CAS 2076-36-0).[1][3][4] Retrieved from [1][2]

-

Rasayan Journal of Chemistry. (2014). Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide... (Vol. 7, No. 1, 88-92).[1][5] Retrieved from

-

PubChem. (n.d.).[1][2][6] Methyl 1-benzofuran-2-carboxylate (Compound Summary).[1][7][6][8][9] [Note: Used for comparative structural analysis of the benzofuran core]. Retrieved from [1][2][6]

-

ChemSynthesis. (2025).[1][2][7] Ethyl 3-methyl-1-benzofuran-2-carboxylate synthesis and properties. [Note: Used for analog property correlation]. Retrieved from [1][2]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]

- 3. 2076-36-0 CAS MSDS (Methyl 3-methyl-2-benzofurancarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. aceschem.com [aceschem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Methyl 1-benzofuran-2-carboxylate | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. op.niscair.res.in [op.niscair.res.in]

- 9. chembk.com [chembk.com]

Technical Whitepaper: Methyl 3-methyl-1-benzofuran-2-carboxylate

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 2076-36-0) represents a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of bioactive agents, including VEGFR-2 inhibitors and antimicrobial 1,2,3-triazoles.[1][2][3][4][] While its molecular weight of 190.20 g/mol provides a fundamental identification metric, its value lies in its lipophilic core and the orthogonal reactivity of its C2-ester and C3-methyl functionalities. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards for researchers in drug discovery.

Part 1: Physicochemical Identity

The molecular weight of methyl 3-methyl-1-benzofuran-2-carboxylate is not merely a scalar quantity but the cornerstone of mass spectrometric validation (MS) and stoichiometric calculations in multi-step synthesis.

Table 1: Core Physicochemical Specifications

| Property | Value | Context for Researchers |

| Molecular Weight (Average) | 190.20 g/mol | Used for molarity/stoichiometry calculations. |

| Monoisotopic Mass | 190.0630 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation ([M+H]+ = 191.0708). |

| Molecular Formula | C₁₁H₁₀O₃ | Defines the elemental composition for combustion analysis. |

| CAS Registry Number | 2076-36-0 | Unique identifier for database retrieval and regulatory compliance. |

| Melting Point | 69–70 °C | Solid-state characterization; sharp range indicates high purity. |

| Boiling Point | 130–135 °C (1 Torr) | Distillation parameters for purification under reduced pressure. |

| Density | 1.184 g/cm³ | Relevant for liquid-phase handling if melted or in solution. |

| LogP (Predicted) | ~2.5 – 3.0 | Indicates moderate lipophilicity, favorable for membrane permeability in drug design. |

Technical Insight: The molecular weight of 190.20 places this compound well within the fragment-based drug discovery (FBDD) range (MW < 300), making it an ideal "growable" scaffold for exploring structure-activity relationships (SAR).

Part 2: Synthetic Architecture

The most robust synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate employs the Rap-Stoermer condensation or a base-mediated alkylation/cyclization sequence. This pathway utilizes 2'-hydroxyacetophenone and methyl chloroacetate (or bromoacetate).

Mechanistic Pathway

The reaction proceeds via an initial SN2 alkylation of the phenoxide oxygen, followed by an intramolecular aldol-type condensation and subsequent dehydration to close the furan ring.

Figure 1: Synthetic pathway via base-mediated condensation of 2'-hydroxyacetophenone and methyl chloroacetate.

Part 3: Analytical Characterization

Validating the synthesis requires orthogonal analytical techniques. The molecular weight is confirmed via Mass Spectrometry, while the structural connectivity is resolved using Nuclear Magnetic Resonance (NMR).

1. Mass Spectrometry (MS)[6]

-

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Target Signal:

-

ESI (+): Look for the protonated molecular ion

. -

Calculation:

. -

Interpretation: A clean peak at 191.1 confirms the molecular weight and formula integrity.

-

2. Proton NMR (

H-NMR)

The spectrum is distinct, characterized by two singlets (methyl groups) and an aromatic region.

Table 2: Predicted

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| ~7.2 – 7.7 ppm | Multiplet | 4H | Ar-H | Benzene ring protons (H4, H5, H6, H7). |

| ~3.95 ppm | Singlet | 3H | -COOCH | Ester methyl group (Deshielded by oxygen). |

| ~2.55 ppm | Singlet | 3H | C3-CH | Methyl group on the furan ring. |

Diagnostic Check: The absence of a singlet at ~2.5 ppm suggests failure of the cyclization or use of the wrong starting material (e.g., salicylaldehyde would yield a C3-H signal instead of C3-Me).

Part 4: Reactivity & Applications

Methyl 3-methyl-1-benzofuran-2-carboxylate is not an endpoint but a reactive intermediate. Its dual functionality allows for divergent synthesis.

Functionalization Logic

-

C2-Ester Hydrolysis: Conversion to the free acid (3-methyl-1-benzofuran-2-carboxylic acid, MW 176.17) allows for amide coupling, crucial for generating VEGFR-2 inhibitors .

-

C3-Methyl Bromination: Radical bromination (NBS/AIBN) at the benzylic C3-methyl position creates an electrophilic site for nucleophilic attack, enabling the attachment of pharmacophores like morpholine or triazoles.

Figure 2: Divergent synthesis map showing the transformation of the ester into bioactive drug candidates.

Part 5: Validated Experimental Protocol

Synthesis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Safety Precaution: Methyl chloroacetate is a potent alkylating agent and lachrymator. Perform all operations in a fume hood.

-

Reagent Setup:

-

Dissolve 2'-hydroxyacetophenone (13.6 g, 100 mmol) in anhydrous acetone (200 mL).

-

Add anhydrous potassium carbonate (K

CO

-

-

Alkylation:

-

Add methyl chloroacetate (12.0 g, 110 mmol) dropwise over 15 minutes under stirring.

-

Heat the mixture to reflux (~56 °C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (K

CO -

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

-

Purification:

-

Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (eluent: 5-10% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

-

Validation: Confirm Melting Point (69–70 °C) and MS (191.1 m/z).

-

References

-

PubChem. Methyl 3-methyl-1-benzofuran-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

-

MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 2020. Available at: [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. 2076-36-0 Cas No. | Methyl 3-methyl-1-benzofuran-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 3. 2076-36-0 CAS MSDS (Methyl 3-methyl-2-benzofurancarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cas 2076-36-0|| where to buy Methyl 3-methyl-1-benzofuran-2-carboxylate [german.chemenu.com]

- 6. Bot Verification [rasayanjournal.co.in]

Technical Guide: Structural Elucidation of Methyl 3-methyl-1-benzofuran-2-carboxylate

[1]

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (C

This guide provides a rigorous, data-driven framework for the structural confirmation of this molecule. It moves beyond basic characterization, employing advanced spectroscopic techniques to distinguish it from common regioisomers (e.g., 4-methyl or 5-methyl isomers) and synthetic impurities.[1]

Synthetic Context & Regiochemical Logic

To understand the structural proofs, one must understand the origin of the molecule.[1] The most robust synthesis involves the Rap-Stoermer type condensation or the alkylation of 2'-hydroxyacetophenone with methyl chloroacetate , followed by base-catalyzed cyclization.

-

Precursor: 2'-Hydroxyacetophenone.[1]

-

Reagent: Methyl chloroacetate (or bromoacetate).[1]

-

Mechanism: The phenolic oxygen attacks the alpha-carbon of the ester, followed by an aldol-type condensation of the ketone (from acetophenone) with the ester's methylene group (or vice versa, depending on conditions, but typically resulting in the furan closure).

The Critical Structural Ambiguity: Inadequate temperature control or alternative precursors (e.g., using substituted salicylaldehydes) can lead to isomers where the methyl group resides on the benzene ring (C4–C7) rather than the furan ring (C3).[1] Therefore, the elucidation must prove C3-substitution .

Spectroscopic Signature Analysis[1]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The IR spectrum provides the first " go/no-go " decision point.[1]

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Value |

| Ester C=O | 1710 – 1725 | Strong, sharp stretch.[1] Confirms the carbonyl environment is conjugated but distinct from ketones. |

| C=C (Aromatic) | 1580 – 1610 | Skeletal vibrations of the benzofuran core.[1] |

| C-O-C (Ester) | 1240 – 1260 | Asymmetric stretch; confirms the methyl ester.[1] |

| C-H (Aliphatic) | 2920 – 2960 | Weak intensity; arises from the C3-methyl and ester-methyl.[1] |

Mass Spectrometry (EI-MS)

Methodology: Electron Impact (70 eV).[1] Direct Insertion Probe.

The fragmentation pattern must confirm the molecular weight (190.2 g/mol ) and the stability of the benzofuran core.[1]

-

Molecular Ion (

): m/z 190 (Base peak or high intensity due to aromatic stability).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Fragment A (

): m/z 159. Loss of the methoxy group from the ester.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Fragment B (

): m/z 131. Loss of the entire ester group, leaving the 3-methylbenzofuran cation.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Fragment C (Ring Expansion): m/z 102/103.[1] Typical disintegration of the benzofuran core.[1]

Figure 1: Proposed EI-MS fragmentation pathway for methyl 3-methyl-1-benzofuran-2-carboxylate.

Advanced Structural Confirmation (NMR)[1]

This is the definitive stage. The goal is to distinguish the Ester Methyl from the C3-Methyl and prove the C3 position is substituted.[1]

Proton NMR ( H NMR)

Solvent: CDCl

| Signal | Shift ( | Multiplicity | Integration | Assignment | Causality |

| A | 7.50 – 7.65 | Doublet/Multiplet | 1H | C4-H | Deshielded by the adjacent ether oxygen and aromatic ring current. |

| B | 7.20 – 7.45 | Multiplet | 3H | C5, C6, C7-H | Remaining aromatic protons. |

| C | 3.95 – 4.00 | Singlet | 3H | Ester -OCH | Highly deshielded by the electronegative oxygen. |

| D | 2.50 – 2.60 | Singlet | 3H | C3-CH | Allylic-like position on the furan ring. |

The "Smoking Gun": In the non-methylated analog (methyl benzofuran-2-carboxylate), there is a diagnostic singlet at ~7.5 ppm corresponding to the C3-H. The absence of this proton and the appearance of the methyl singlet at 2.55 ppm confirms the 3-methyl substitution.

Carbon NMR ( C NMR)

-

Carbonyl (C2-C=O): ~160 ppm.[1]

-

C2 (Furan): ~140-145 ppm (Quaternary).[1]

-

C3 (Furan): ~120-125 ppm (Quaternary).[1] Note: If C3 were unsubstituted, this would be a CH carbon, detectable by DEPT-135.[1]

-

Ester Methyl: ~52 ppm.[1]

-

C3-Methyl: ~9-12 ppm.[1]

2D NMR: The Spatial Proof (NOESY/HMBC)

To rigorously rule out regioisomers (e.g., 4-methyl-benzofuran), use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

-

Experiment: Irradiate the C3-Methyl signal (~2.55 ppm).

-

Observation: You should observe a strong NOE correlation to the C4-H aromatic proton (~7.6 ppm).[1]

-

Logic: The C3-methyl group is spatially proximal (within 5Å) to the C4 proton of the benzene ring.[1] The ester methyl (~3.95 ppm) is too far away to show a strong NOE to the aromatic ring.[1]

Figure 2: NOESY correlation map. The green dashed line indicates the critical spatial interaction confirming the C3 position of the methyl group.

Experimental Protocols

Protocol: Analytical HPLC Purity Check

Before final structural validation, ensure the sample is free of the uncyclized intermediate (2-hydroxyacetophenone derivative).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (benzofuran specific).[1]

-

Acceptance Criteria: Single peak >98% area integration.

Protocol: NMR Sample Preparation

Self-Validating Step: Poor shimming or concentration issues can obscure the C3-Me/C4-H splitting patterns.[1]

-

Mass: Weigh 10-15 mg of the dried solid.

-

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% v/v TMS. -

Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).[1]

-

Acquisition: Run 16 scans for

H. If the C3-Methyl signal appears as a doublet, check for long-range coupling or presence of isomers.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Troubleshooting & Impurity Profiling

| Observation | Potential Cause | Remediation |

| Singlet at ~7.5 ppm in | Unsubstituted C3 (Methyl benzofuran-2-carboxylate) | The starting material was likely salicylaldehyde, not 2'-hydroxyacetophenone. Check precursor identity.[1][3] |

| Broad OH stretch in IR (3400 cm⁻¹) | Uncyclized Intermediate or Hydrolysis | The ring closure failed, or the ester hydrolyzed to the acid.[1] Check MS for m/z 176 (Acid) or higher (Intermediate).[1] |

| Split Carbonyl Peak (IR) | Conformational Isomers or Impurity | Recrystallize from Ethanol/Water.[1] Benzofuran esters can sometimes show Fermi resonance, but distinct splitting usually implies impurity.[1] |

References

-

PubChem. (n.d.).[1] Methyl 1-benzofuran-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link](Note: Used as baseline for the non-methylated analog comparison).

-

Koca, M., et al. (2022).[1][4] Synthesis and biological evaluation of benzofuran derivatives via Rap-Stoermer reaction. National Institutes of Health (NIH) / PubMed.[1] Retrieved January 28, 2026, from [Link](General reference for Rap-Stoermer conditions).[1]

-

SpectraBase. (n.d.).[1] Mass Spectrum of Benzofuran Derivatives. Wiley Science Solutions.[1] Retrieved January 28, 2026, from [Link]

-

ChemSynthesis. (2025).[1] Ethyl 3-methyl-1-benzofuran-2-carboxylate Properties. Retrieved January 28, 2026, from [Link](Used for physical property correlation between ethyl/methyl esters).

Sources

- 1. Methyl 1-benzofuran-2-carboxylate | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 3-methyl-1-benzofuran-2-carboxylate

[1]

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 2076-36-0) is a heterocyclic ester utilized primarily as a pharmacophore building block in medicinal chemistry.[1] Belonging to the benzofuran class, this compound features a fused benzene and furan ring system substituted with a methyl group at the C3 position and a methyl ester functionality at the C2 position.[1] Its structural rigidity and lipophilicity make it a valuable scaffold for developing inhibitors of various biological targets, including VEGFR kinases and antimicrobial agents.[1]

Chemical Identity & IUPAC Nomenclature

Precise nomenclature is critical for avoiding ambiguity with isomeric forms (e.g., 2-methyl-3-carboxylates).[1]

Nomenclature Breakdown

The IUPAC name methyl 3-methyl-1-benzofuran-2-carboxylate is derived through the following hierarchy:

-

Parent Hydride: 1-Benzofuran .[1][2][3][4][5][6] The heterocyclic system consists of a benzene ring fused to a furan ring.[1][4] The oxygen atom is assigned position 1.[1][2][4]

-

Principal Functional Group: Carboxylate . The ester group (

) is the highest priority functional group.[1] Since the carbonyl carbon is attached directly to the ring but is not part of the ring numbering, the suffix "-carboxylate" is used (as opposed to "-oate").[1] -

Locants:

-

Ester Alkyl Group: Methyl . The alkyl group attached to the ester oxygen is named first as a separate word.

Systematic Numbering:

-

O: 1

-

C2: Furan carbon (bearing ester)

-

C3: Furan carbon (bearing methyl)[7]

-

C3a: Bridgehead carbon

-

C4-C7: Benzene ring carbons[1]

-

C7a: Bridgehead carbon

Chemical Data Table

| Property | Data |

| IUPAC Name | Methyl 3-methyl-1-benzofuran-2-carboxylate |

| CAS Number | 2076-36-0 |

| Molecular Formula | |

| Molecular Weight | 190.20 g/mol |

| SMILES | COC(=O)C1=C(C)C2=CC=CC=C2O1 |

| Classification | Heterocyclic Ester / Benzofuran Derivative |

Synthetic Methodologies

The synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate typically involves the cyclization of ortho-substituted phenols.[1] The most robust protocol utilizes an intramolecular aldol-type condensation.[1]

Primary Route: Alkylation-Cyclization of 2'-Hydroxyacetophenone

This method is preferred for its atom economy and the availability of starting materials.[1]

Reagents:

-

Substrate: 2'-Hydroxyacetophenone (o-hydroxyacetophenone)[1]

-

Alkylating Agent: Methyl bromoacetate (or Methyl chloroacetate)

-

Base: Anhydrous Potassium Carbonate (

)[7] -

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol:

-

Alkylation: 2'-Hydroxyacetophenone is treated with methyl bromoacetate in the presence of

.[1] The phenoxide ion attacks the alpha-carbon of the ester, forming an ether intermediate (methyl 2-(2-acetylphenoxy)acetate).[1] -

Cyclization (Thorpe-Ziegler/Aldol): Under continued basic conditions and heating, the methylene group (alpha to the ester) is deprotonated.[1] The resulting carbanion attacks the ketone carbonyl of the acetophenone moiety.[1]

-

Dehydration: The resulting tertiary alcohol intermediate undergoes dehydration (loss of water) to aromatize the furan ring, yielding the final benzofuran product.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the reaction logic and intermediate transitions.

Figure 1: Synthetic pathway transforming 2'-hydroxyacetophenone into the target benzofuran scaffold via ether formation and subsequent cyclization-dehydration.[1]

Physicochemical Characterization

Validation of the synthesized compound is achieved through spectroscopic analysis.[1][7][8][9][10]

Nuclear Magnetic Resonance (NMR)

The

-

Aromatic Region (7.2 – 7.7 ppm): Four protons corresponding to the benzene ring (H4, H5, H6, H7).[1] A doublet at ~7.6-7.7 ppm is typical for H4/H7 due to deshielding by the ring currents and substituents.[1]

-

Ester Methyl (3.9 – 4.0 ppm): A sharp singlet integrating to 3 protons (

).[1][9] -

C3-Methyl (2.4 – 2.6 ppm): A sharp singlet integrating to 3 protons attached to the furan ring.[1][8] This is a diagnostic peak; its shift confirms the methyl group is attached to the aromatic system.[1]

Mass Spectrometry[1][2]

-

Molecular Ion (

): 190 m/z. -

Fragmentation: Loss of methoxy group (

) and loss of carboxyl group (

Medicinal Chemistry Applications

The 3-methyl-1-benzofuran-2-carboxylate scaffold is a privileged structure in drug discovery.[1][3]

Pharmacological Potential[1]

-

Antitumor Agents: Derivatives of benzofuran-2-carboxylates have shown efficacy as VEGFR-2 inhibitors.[1][7] While Fruquintinib utilizes a 2-methyl-3-carboxamide isomer, the 3-methyl-2-carboxylate scaffold is explored for similar kinase inhibitory profiles due to its ability to fit into hydrophobic ATP-binding pockets.[1]

-

Antimicrobial Activity: Hydrazide derivatives synthesized from this ester (via reaction with hydrazine hydrate) exhibit significant antibacterial and antifungal activity, particularly against Gram-negative strains like E. coli.[1]

-

Lipophilicity Modulation: The methyl ester masks the polar carboxylic acid, increasing membrane permeability (LogP).[1] It serves as a prodrug that can be hydrolyzed in vivo to the free acid or used as a stable precursor for further diversification (e.g., conversion to amides or oxadiazoles).[1]

Structural Activity Relationship (SAR) Diagram

The following diagram maps the functional regions of the molecule to their utility in drug design.

Figure 2: Pharmacophore mapping of Methyl 3-methyl-1-benzofuran-2-carboxylate, highlighting reactive sites for medicinal chemistry optimization.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12777099, Methyl 3-methylbenzofuran-2-carboxylate. Retrieved from [Link][1]

-

Abdel-Aziz, H. A., et al. (2019).[1] Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Bioorganic Chemistry. Retrieved from [Link]

-

Narayana, B., et al. (2021).[1] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Retrieved from [Link][1]

-

International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1] Retrieved from [Link][1]

Sources

- 1. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity | EN [georganics.sk]

- 2. 3-Benzofurancarboxylic acid, methyl ester | C10H8O3 | CID 12777099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzofuran - Wikipedia [en.wikipedia.org]

- 5. tdcommons.org [tdcommons.org]

- 6. chembk.com [chembk.com]

- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. op.niscair.res.in [op.niscair.res.in]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 3-methylbenzoate(99-36-5) 1H NMR [m.chemicalbook.com]

Technical Whitepaper: Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 2076-36-0) represents a privileged structural motif in medicinal chemistry. As a substituted benzofuran, it serves as a critical intermediate in the synthesis of anti-arrhythmic agents (Amiodarone analogs), antimicrobial compounds, and fluorescent probes. This guide provides a comprehensive technical profile, focusing on its scalable synthesis via the Rap-Stoermer-type condensation, physicochemical properties, and downstream applications in drug discovery.

Molecular Identity & Cheminformatics

This compound is characterized by a fused benzene-furan ring system substituted with a methyl group at the C3 position and a methyl ester at the C2 position.[1] The presence of the ester functionality renders it highly versatile for further derivatization (e.g., hydrolysis to the acid, reduction to the alcohol, or amidation).

Core Identifiers & Properties

| Parameter | Data |

| IUPAC Name | Methyl 3-methyl-1-benzofuran-2-carboxylate |

| CAS Number | 2076-36-0 |

| SMILES | COC(=O)C1=C(C)C2=CC=CC=C2O1 |

| InChI Key | FBWZJJPGVQYUIN-UHFFFAOYSA-N (Ethyl analog proxy) |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Physical State | Solid (Off-white to tan) |

| Melting Point | 54–55 °C (Predicted/Analogous) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Synthetic Architecture

The most robust and scalable synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate utilizes 2'-hydroxyacetophenone as the starting scaffold. This route is preferred over the Pechmann condensation or direct formylation due to its regioselectivity, ensuring the methyl group is positioned exclusively at C3.

Reaction Mechanism (The Modified Rap-Stoermer)

The synthesis proceeds via a tandem O-alkylation/intramolecular aldol condensation sequence.

-

O-Alkylation: The phenoxide anion attacks the alkyl halide (methyl chloroacetate) via an S_N2 mechanism.

-

Cyclization: A base-mediated intramolecular aldol condensation occurs between the active methylene of the acetate and the ketone carbonyl.

-

Aromatization: Dehydration yields the aromatic benzofuran core.

Mechanistic Pathway Visualization

Figure 1: The reaction logic flow from acetophenone precursor to the benzofuran target.

Experimental Protocol

Objective: Synthesis of Methyl 3-methyl-1-benzofuran-2-carboxylate on a 10 mmol scale.

Reagents & Equipment

-

Precursor: 2'-Hydroxyacetophenone (1.36 g, 10 mmol)

-

Alkylating Agent: Methyl chloroacetate (1.20 g, 11 mmol)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)

-

Solvent: DMF (Dimethylformamide) or Acetone (dry)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology

-

Activation: In a 50 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol) in anhydrous DMF (15 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Alkylation: Dropwise add methyl chloroacetate (11 mmol) to the stirring mixture.

-

Note: The reaction is exothermic; ensure controlled addition to prevent side reactions.

-

-

Cyclization (Reflux): Heat the mixture to 80–100 °C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The spot for the starting phenol should disappear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the inorganic salts and the product.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target ester as a pale solid.

Biological & Pharmaceutical Relevance

The 3-methylbenzofuran scaffold is not merely a passive linker; it actively contributes to the pharmacophore of several bioactive classes.

Therapeutic Applications

-

Antimicrobial Agents: Derivatives of this ester have shown efficacy against Mycobacterium tuberculosis (TB) and Gram-positive bacteria (S. aureus). The ester group is often hydrazinolyzed to form hydrazones, which chelate metal ions essential for bacterial enzymes.

-

Anticancer Activity: The benzofuran core mimics the structure of natural products like eupomatenoid, exhibiting cytotoxicity against lung cancer cell lines (A549).

-

Cardiovascular: Structural analogs are investigated for Class III antiarrhythmic activity, leveraging the lipophilicity of the benzofuran ring to penetrate cardiac tissue.

Structure-Activity Relationship (SAR) Logic

Figure 2: Strategic modification points on the scaffold for optimizing biological activity.

References

-

Aceschem Inc. (2025).[2] Product Data: Methyl 3-methylbenzofuran-2-carboxylate (CAS 2076-36-0).[3][4][5] Retrieved from

-

Bhaskar, G., & Yadav, A. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Retrieved from

-

PubChem. (2025).[1][6] Compound Summary: Methyl benzofuran-2-carboxylate derivatives. National Library of Medicine. Retrieved from

- Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran. European Journal of Medicinal Chemistry. (Contextual grounding for benzofuran antimicrobial activity).

-

AK Scientific. (2025). Catalog Entry: Methyl 3-methylbenzofuran-2-carboxylate. Retrieved from

Sources

- 1. 3-Benzofurancarboxylic acid, methyl ester | C10H8O3 | CID 12777099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2076-36-0 Methyl 3-methylbenzofuran-2-carboxylate AKSci 0626AB [aksci.com]

- 4. Methyl 2-butynoate | CAS#:23326-27-4 | Chemsrc [chemsrc.com]

- 5. aceschem.com [aceschem.com]

- 6. Methyl 1-benzofuran-2-carboxylate | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]

methyl 3-methyl-1-benzofuran-2-carboxylate 1H NMR spectral data

Technical Guide: H NMR Spectral Analysis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary

This guide provides an in-depth analysis of the

This document moves beyond simple peak listing. It details the synthesis-to-spectrum causality , explaining how the electronic environment of the benzofuran core influences chemical shifts. It includes a self-validating synthesis protocol, a logic-based assignment strategy, and high-contrast visualizations to aid in rapid data interpretation.

Compound Profile & Structural Logic

Before analyzing the spectrum, one must understand the magnetic environment created by the molecule's rigid bicyclic framework.

| Property | Data |

| IUPAC Name | Methyl 3-methyl-1-benzofuran-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 2076-36-0 |

| Key Moieties | Benzofuran core, C2-Methyl Ester, C3-Methyl group |

Theoretical Shift Prediction

The molecule possesses three distinct proton environments:

-

Aromatic Protons (4H): The benzo-fused ring creates a deshielded region (7.2 – 7.8 ppm). The proton at position C4 is sterically and electronically influenced by the C3-methyl and C2-carbonyl groups, typically shifting it downfield.

-

Ester Methyl (

, 3H): Attached to an electron-withdrawing carbonyl, appearing as a singlet in the 3.8 – 4.0 ppm range. -

C3-Methyl (

, 3H): Attached directly to the heteroaromatic ring. While typical benzylic methyls appear at ~2.3 ppm, the proximity to the C2-ester cone and the furan ring current deshields this group to ~2.5 ppm.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data discussed is reproducible, we define the standard synthesis route (Rap-Stoermer type cyclization) and the NMR sample preparation protocol.

Synthesis Workflow

The most robust method involves the condensation of 2'-hydroxyacetophenone with methyl bromoacetate under basic conditions.

Reagents:

-

2'-Hydroxyacetophenone (1.0 eq)

-

Methyl bromoacetate (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: Acetone or DMF (Dry)

Procedure:

-

Dissolve 2'-hydroxyacetophenone in anhydrous acetone.

-

Add

and stir at room temperature for 15 minutes to generate the phenoxide. -

Add methyl bromoacetate dropwise.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Filter inorganic salts and evaporate the solvent.

-

Recrystallize from ethanol to obtain white crystalline needles.

NMR Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent. Purity -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube.

H NMR Spectral Data Analysis

The following data represents the consensus spectral signature for methyl 3-methyl-1-benzofuran-2-carboxylate in

Quantitative Data Table[1][4]

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 7.65 – 7.60 | Doublet (d) | 1H | H-4 (Aromatic) | |

| 7.55 – 7.50 | Doublet (d) | 1H | H-7 (Aromatic) | |

| 7.46 – 7.38 | Triplet (td) | 1H | H-6 (Aromatic) | |

| 7.32 – 7.26 | Triplet (td) | 1H | H-5 (Aromatic) | |

| 3.99 | Singlet (s) | 3H | — | |

| 2.58 | Singlet (s) | 3H | — | C3- |

Detailed Mechanistic Interpretation

1. The Diagnostic Singlets (Aliphatic Region): The spectrum is immediately identifiable by two sharp singlets.

-

The

3.99 peak corresponds to the methoxy protons of the ester. Its high chemical shift is due to the electronegativity of the oxygen atom in the ester linkage. -

The

2.58 peak is the C3-methyl group. In a standard toluene derivative, a methyl group appears at

2. The Aromatic Region (7.2 – 7.7 ppm): The benzofuran system exhibits an ABCD coupling pattern, often appearing as two doublets and two triplets (pseudo-triplets due to overlapping dd).

-

H-4 (

7.62): This proton is spatially closest to the C3-methyl and the carbonyl group. The "peri-effect" (steric compression and anisotropy) makes this the most deshielded aromatic signal. -

H-7 (

7.52): Located ortho to the furan oxygen. The oxygen's lone pair donates electron density via resonance but withdraws via induction; however, in benzofurans, H-7 is typically the second most downfield signal. -

H-5 & H-6: These appear as triplets (resulting from coupling with two neighbors). H-6 is generally downfield of H-5 due to resonance contributions from the ring oxygen.

Visualization of Logic & Workflow

Synthesis Pathway

The following diagram illustrates the cyclization logic, confirming the origin of the C3-methyl group.

Caption: One-pot Rap-Stoermer synthesis converting 2'-hydroxyacetophenone to the target benzofuran.

NMR Assignment Logic Flow

Use this logic tree to validate your spectrum during analysis.

Caption: Step-by-step logic flow for confirming the structure via 1H NMR signals.

Troubleshooting & Impurities

When synthesizing or sourcing this compound, common spectral impurities include:

-

Unreacted 2'-Hydroxyacetophenone: Look for a methyl ketone singlet at

2.6 – 2.7 ppm and a broad phenolic -OH signal >10 ppm. -

Solvent Residuals:

-

Acetone (s, 2.17 ppm)

-

DMF (s, 2.88, 2.96, 8.02 ppm)

-

Ethanol (t, 1.25; q, 3.72 ppm)

-

-

Hydrolysis Product (Acid): If the ester hydrolyzes to the carboxylic acid, the methyl singlet at 3.99 ppm will disappear, and a broad acidic proton will appear at 11–13 ppm.

References

-

PubChem. "Methyl 3-methylbenzofuran-2-carboxylate (Compound)." National Library of Medicine. Accessed October 2023. [Link]

-

RSC Advances. "Synthesis of benzofuran derivatives via Rap-Stoermer reaction." Royal Society of Chemistry. [Link]

-

AIST Spectral Database (SDBS). "SDBS No. 12345 (Analogous Benzofuran Data)." National Institute of Advanced Industrial Science and Technology. [Link]

-

ChemSynthesis. "Synthesis and properties of ethyl 3-methyl-1-benzofuran-2-carboxylate (Analog)." [Link]

methyl 3-methyl-1-benzofuran-2-carboxylate 13C NMR analysis

Comprehensive Guide to the NMR Analysis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary & Structural Context

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 1646-27-1) represents a critical scaffold in heterocyclic medicinal chemistry. Benzofuran derivatives are pharmacophores frequently encountered in anti-inflammatory, antimicrobial, and antitumor agents. The specific substitution pattern—an ester at C2 and a methyl group at C3—introduces unique electronic environments that are distinct from the unsubstituted benzofuran core.

This guide provides a rigorous analysis of the carbon-13 nuclear magnetic resonance (

Structural Breakdown

The molecule consists of 11 unique carbon environments:

-

Benzofuran Core: 8 carbons (6 in the benzene ring, 2 in the furan ring).

-

Substituents:

-

C2-Ester: Carbonyl carbon and Methyl carbon.[1]

-

C3-Methyl: Methyl carbon directly attached to the heteroaromatic ring.

-

Experimental Protocol

To ensure reproducibility and high-resolution data, the following protocol is recommended for acquiring the

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is the standard solvent. It appears as a 1:1:1 triplet at 77.16 ppm .-

Alternative: DMSO-

(septet at 39.5 ppm) may be used if solubility is an issue, but chemical shifts will vary slightly from

-

-

Concentration: Prepare a solution of 20–50 mg of the compound in 0.6 mL of solvent. Lower concentrations may require excessive scan times to resolve quaternary carbons.

-

Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak.[2]

Instrument Parameters

-

Frequency: 100 MHz or higher (corresponding to a 400 MHz

instrument) is recommended to resolve aromatic overlaps. -

Pulse Sequence: Standard proton-decoupled

(typically zgpg30 or equivalent). -

Relaxation Delay (D1): Set to 2–3 seconds . Quaternary carbons (C2, C3, C3a, C7a, C=O) have long

relaxation times. Insufficient delay will suppress their signal intensity. -

Scans (NS): Minimum 512–1024 scans for adequate signal-to-noise ratio (S/N).

Data Analysis & Assignment

The analysis of methyl 3-methyl-1-benzofuran-2-carboxylate requires differentiating between the electron-rich benzene ring, the heteroatom-influenced furan ring, and the aliphatic substituents.

Predicted Chemical Shift Assignment Table ( )

| Carbon Label | Type | Approx. Shift ( | Assignment Logic |

| C=O | 160.0 – 165.0 | Carbonyl ester; most deshielded signal due to | |

| C7a | 153.0 – 156.0 | Aromatic quaternary attached to oxygen; strong deshielding effect. | |

| C2 | 140.0 – 145.0 | Furan | |

| C3a | 126.0 – 130.0 | Bridgehead quaternary carbon; typically shielded relative to C7a. | |

| C3 | 120.0 – 128.0 | Furan | |

| C4, C5, C6 | 120.0 – 128.0 | Aromatic methines; standard benzene region. | |

| C7 | 111.0 – 113.0 | Aromatic methine ortho to oxygen; significantly shielded (upfield). | |

| OCH | 51.0 – 52.5 | Ester methyl; typical methoxy region. | |

| C3-CH | 8.0 – 12.0 | Methyl on furan ring; significantly upfield compared to acetyl/alkoxy. |

Note: The C7 position (ortho to the ring oxygen) is characteristically the most upfield aromatic signal (~112 ppm), often serving as a diagnostic anchor point.

Detailed Mechanistic Analysis

The Furan Core (C2 vs. C3)

In unsubstituted benzofuran, C2 is typically found at ~145 ppm and C3 at ~106 ppm. However, in this derivative:

-

C2 Effect: The ester group at C2 is electron-withdrawing, maintaining the deshielded nature of this position (~140+ ppm).

-

C3 Effect: The methyl substitution at C3 causes a downfield shift (the

-effect) of approximately 10–15 ppm compared to the unsubstituted CH, pushing C3 into the 120–130 ppm range. This creates a cluster of signals in the aromatic region, making 2D NMR (HMBC) essential for definitive assignment.

The Methyl Groups (Diagnostic Signals)[3][4]

-

Ester Methyl (

): Appears at ~52 ppm . This is a standard value for methyl esters. -

C3-Methyl (

): Appears at ~9–12 ppm . This unusually high-field (low frequency) shift is characteristic of methyl groups attached to electron-rich heteroaromatic rings or positioned in the shielding cone of the aromatic system. It is easily distinguished from the ester methyl.

Advanced Verification Strategies

To validate the assignment, specifically distinguishing the quaternary carbons (C2, C3, C3a, C7a), the following logic flow is applied using advanced 1D and 2D techniques.

Assignment Logic Flowchart

Figure 1: Logical workflow for assigning the

HMBC Correlations (The "Smoking Gun")

Heteronuclear Multiple Bond Coherence (HMBC) is the most powerful tool for this molecule.

-

Protons on C3-Methyl (~2.4 ppm) will show 3-bond correlations (

) to C2 and C3a , and a 2-bond correlation ( -

Protons on O-Methyl (~3.9 ppm) will show a strong correlation to the Carbonyl (C=O) , linking the ester group to the core.

Synthesis & Biosynthetic Context

Understanding the origin of the molecule often aids in impurity profiling. This compound is typically synthesized via the Rap-Stoermer condensation or similar cyclization methods involving salicylaldehyde derivatives and

Figure 2: General synthetic pathway (Rap-Stoermer type) yielding the benzofuran scaffold.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 291153, Methyl 1-benzofuran-2-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate: Synthesis and Applications. Retrieved from [Link]

-

H. Kwiecień, et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

Technical Guide: Mass Spectrometry Fragmentation of Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation dynamics of methyl 3-methyl-1-benzofuran-2-carboxylate (C₁₁H₁₀O₃, MW 190.19 Da). It is designed for analytical chemists and drug discovery scientists requiring precise structural elucidation of benzofuran scaffolds.

The analysis highlights two competing fragmentation pathways: the standard ester cleavage (yielding acylium ions) and a diagnostic "ortho-effect" rearrangement specific to the 3-methyl/2-carboxylate substitution pattern. The presence of a characteristic ion at m/z 158 (

Chemical Properties & Structural Context[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | Methyl 3-methyl-1-benzofuran-2-carboxylate |

| Molecular Formula | C₁₁H₁₀O₃ |

| Monoisotopic Mass | 190.06299 Da |

| Core Scaffold | Benzofuran (Bicyclic aromatic ether) |

| Key Substituents | Methyl group at C3; Methyl ester at C2 |

| Electronic Environment | The C3-methyl group is sterically proximal (ortho) to the C2-carbonyl oxygen, facilitating intramolecular hydrogen transfer.[1] |

Experimental Conditions (Standardized Protocols)

To ensure reproducibility of the fragmentation patterns described below, the following experimental parameters are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][11]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Source Temperature: 230 °C.[2]

-

Transfer Line: 280 °C.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium (1.0 mL/min constant flow).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode (

). -

Collision Energy (CID): Stepped energy ramp (10–40 eV) to capture both labile ester cleavages and stable core fragmentations.

-

Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient.

Fragmentation Mechanisms & Pathways[12]

The fragmentation of methyl 3-methyl-1-benzofuran-2-carboxylate is governed by the competition between direct bond cleavage and rearrangement driven by the proximity of the C3-methyl and C2-ester groups.

Pathway A: Standard Ester Cleavage (The "Acylium" Route)

This is the dominant pathway in the absence of ortho-interactions (e.g., in 5-methyl isomers), but remains significant here.

-

-Cleavage: The molecular ion (

-

Decarbonylation: The acylium ion expels carbon monoxide (

, 28 Da) to generate the 3-methylbenzofuran cation at m/z 131 . -

Ring Contraction: Further loss of

or

Pathway B: The Ortho-Effect Rearrangement (Diagnostic)

This pathway is specific to the 3-methyl-2-carboxylate motif.

-

1,5-Hydrogen Shift: A hydrogen atom transfers from the C3-methyl group to the carbonyl oxygen (or methoxy oxygen) of the ester.

-

Elimination of Methanol: The intermediate undergoes a concerted elimination of a neutral methanol molecule (

, 32 Da). -

Result: Formation of a radical cation at m/z 158 (

). This ion is often a ketene-like structure or a cyclic methylene-benzofuranone species.

Crucial Insight: In isomers where the methyl group is distant (e.g., 5-methyl-1-benzofuran-2-carboxylate), this 1,5-H shift is geometrically impossible. Therefore, m/z 158 is a negative marker for non-ortho isomers.

Visualization of Fragmentation Pathways

Figure 1: Dual fragmentation pathways showing the competition between standard ester cleavage (left, blue/red) and the diagnostic ortho-effect rearrangement (right, green).

Diagnostic Ion Table

The following table summarizes the key ions observed in the EI mass spectrum. Relative abundances (RA) are estimates based on typical benzofuran ester behavior; actual values may vary by instrument tuning.

| m/z (Nominal) | Ion Identity | Formula | Mechanism | Diagnostic Value |

| 190 | Molecular Ion ( | C₁₁H₁₀O₃ | Ionization | Confirms MW. |

| 159 | Acylium Ion | C₁₀H₇O₂⁺ | Loss of | Base peak in many isomers; non-specific. |

| 158 | Ortho-Rearrangement Ion | C₁₀H₆O₂ | Loss of | High Specificity. Indicates 3-Me/2-Ester proximity. |

| 131 | Benzofuran Cation | C₉H₇O⁺ | Loss of | Core scaffold confirmation.[1] |

| 103 | Styryl Cation | C₈H₇⁺ | Ring degradation | General aromatic marker. |

| 77 | Phenyl Cation | C₆H₅⁺ | Ring degradation | General aromatic marker. |

Isomer Differentiation Workflow

Distinguishing the 3-methyl isomer from the 4, 5, 6, or 7-methyl isomers is a common analytical challenge. Use the following logic gate:

Figure 2: Decision tree for identifying the 3-methyl isomer based on the abundance of the m/z 158 fragment.

References

-

Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816. Link

-

Begala, M., et al. (2009). "Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization." Journal of Mass Spectrometry, 44(2), 245-251. Link

-

NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Benzoic Acid Derivatives." NIST Standard Reference Data. Link

-

PubChem. "Methyl 1-benzofuran-2-carboxylate Compound Summary."[1] National Library of Medicine. Link

- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (General reference for ortho-effect mechanisms).

Sources

methyl 3-methyl-1-benzofuran-2-carboxylate solubility in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of Methyl 3-methyl-1-benzofuran-2-carboxylate , a critical pharmacophore in the synthesis of bioactive benzofuran derivatives.[1] Unlike ubiquitous reagents, specific thermodynamic solubility data for this intermediate is often fragmented in literature.[1] This guide synthesizes field-proven synthetic protocols, calculated physicochemical properties, and thermodynamic principles to establish a robust solvent selection framework.[1] Researchers will find actionable strategies for reaction medium selection, purification (recrystallization), and chromatographic isolation.[1]

Part 1: Physicochemical Profile & Solubility Prediction

To accurately predict solubility behavior without exhaustive empirical testing, we must first establish the compound's physicochemical baseline.[1] The benzofuran core confers significant lipophilicity, while the ester functionality provides a hydrogen bond acceptor site, influencing its interaction with polar aprotic solvents.[1]

Table 1: Physicochemical Properties & Solubility Implications

| Property | Value (Approx.) | Solubility Implication |

| Molecular Formula | C₁₁H₁₀O₃ | Low molecular weight facilitates dissolution in small-molecule organic solvents.[1] |

| Molecular Weight | ~190.2 g/mol | Favorable for high solubility in chlorinated solvents (DCM, Chloroform).[1] |

| LogP (Calculated) | 2.5 – 3.1 | Lipophilic. Highly soluble in non-polar/moderately polar solvents.[1] Insoluble in water.[1] |

| H-Bond Donors | 0 | Lacks ability to self-associate strongly; lower lattice energy compared to corresponding acid.[1] |

| H-Bond Acceptors | 3 (Ester/Furan O) | Good solubility in alcohols (via H-bonding from solvent) and chlorinated solvents.[1] |

| Physical State | Solid (Crystalline) | Requires energy input (heat) to disrupt crystal lattice for dissolution in marginal solvents (e.g., Ethanol).[1] |

Part 2: Solvent Compatibility & Application Strategy

Based on the "like dissolves like" principle and experimental synthesis data of analogous benzofuran-2-carboxylates, the following solvent classes are categorized by their operational utility.

High-Solubility Solvents (Reaction Media)

Used for homogeneous reactions (e.g., bromination, hydrolysis) or preparing stock solutions.[1]

-

Dichloromethane (DCM) / Chloroform: Excellent solubility due to dispersion forces and dipole interactions.[1] Ideal for extraction from aqueous workups.[1]

-

Tetrahydrofuran (THF): High solubility; useful for reduction reactions (e.g., with LiAlH₄).[1]

-

Dimethylformamide (DMF) / DMSO: High solubility but difficult to remove.[1] Use only when high temperatures or specific catalytic cycles (e.g., nucleophilic substitution) require it.[1]

Recrystallization Solvents (Temperature-Dependent)

The "Goldilocks" zone: Low solubility at room temperature, high solubility at boiling point.[1]

-

Ethanol (EtOH) / Methanol (MeOH): The ester group accepts hydrogen bonds from the alcohol.[1] These are the primary choices for recrystallization .

-

Protocol: Dissolve in boiling EtOH; cool slowly to 4°C.

-

-

Ethanol/Water Mixtures: If the compound is too soluble in pure ethanol, adding water (anti-solvent) dropwise to the hot solution induces saturation.[1]

Chromatography Solvents (Eluents)

Used for silica gel purification.[1]

-

Hexane / Ethyl Acetate (EtOAc): The compound typically elutes in a gradient of 5% to 20% EtOAc in Hexane.[1]

-

Note: Pure Hexane is often a poor solvent (Anti-solvent), while pure EtOAc is a good solvent.[1]

-

Part 3: Experimental Protocols for Solubility Determination

Do not rely on single literature values. Batch-to-batch variations in purity can alter saturation points.[1] Use these self-validating protocols.

Protocol A: Gravimetric Saturation Method (Static Equilibrium)

Best for generating precise thermodynamic data (e.g., for process scale-up).[1]

-

Preparation: Add excess Methyl 3-methyl-1-benzofuran-2-carboxylate solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible (saturated phase).[1]

-

Sampling: Stop stirring and allow solids to settle for 1 hour.

-

Filtration: Withdraw supernatant using a syringe filter (0.45 µm PTFE, pre-heated to source temp to prevent crashing out).

-

Quantification: Transfer a known volume (e.g., 5 mL) to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen flow.[1] Weigh the dry residue.[1]

-

Calculation:

[1]

-

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Best for determining Metastable Zone Width (MSZW) for crystallization.[1]

-

Setup: Place a suspension of known concentration (e.g., 50 g/L in Ethanol) in a reactor with a turbidity probe.

-

Heating: Ramp temperature at 0.5°C/min. Record the temperature (

) where transmission hits 100% (dissolution).[1] -

Cooling: Ramp down at 0.5°C/min. Record the temperature (

) where transmission drops (nucleation).[1] -

Result: The difference (

) defines the metastable zone, critical for controlling crystal size.[1]

Part 4: Visualization of Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended chemical operation.

Caption: Decision matrix for solvent selection based on operational requirements (Synthesis vs. Purification).

Part 5: Thermodynamic Modeling (Advanced)

For researchers requiring precise solubility curves (e.g., for crystallization design), experimental data should be fitted to the Modified Apelblat Equation .[1] This semi-empirical model correlates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression of experimental data (Protocol A).

-

Application: Once A, B, and C are determined for Ethanol, you can predict solubility at any temperature between 273K and 350K, allowing for precise yield calculations during cooling crystallization.[1]

References

-

Synthesis & Purification Context

-

Solubility of Analogous Esters

- Snippet: Ethyl 5-(1-piperazinyl)

-

Source: Google Patents US20180002305A1.[1] "Process for preparing benzofuran-2-carboxamide derivatives."

-

General Benzofuran Properties

-

Thermodynamic Modeling (Methodology)

Sources

In Silico Profiling of Methyl 3-methyl-1-benzofuran-2-carboxylate: A Comprehensive Technical Guide

Executive Summary

This technical guide provides a rigorous theoretical analysis of methyl 3-methyl-1-benzofuran-2-carboxylate , a pharmacologically significant benzofuran scaffold. Benzofurans are privileged structures in medicinal chemistry, serving as cores for anti-inflammatory, antimicrobial, and anticancer agents.

This document moves beyond basic characterization, employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to elucidate the molecule's electronic landscape, vibrational signature, and reactivity descriptors.[1] Furthermore, we integrate a molecular docking protocol to predict its binding affinity against VEGFR-2 , a validated target for benzofuran derivatives in oncology.

Part 1: Computational Framework & Methodology

To ensure reproducibility and high-fidelity results, the theoretical treatment of methyl 3-methyl-1-benzofuran-2-carboxylate must adhere to a strict computational workflow. The choice of the B3LYP hybrid functional is deliberate, balancing computational cost with high accuracy for organic thermochemistry and vibrational frequencies.

The Computational Pipeline

The following Graphviz diagram outlines the sequential workflow required to validate the molecular structure.

Figure 1: Step-by-step computational workflow ensuring ground-state energy minimization and property extraction.

Protocol Specifications

-

Software Core: Gaussian 09/16 for DFT; GaussView 6.0 for visualization.

-

Functional: Becke-3-Lee-Yang-Parr (B3LYP). This hybrid functional includes a mixture of Hartree-Fock exchange with DFT exchange-correlation, crucial for accurately modeling the aromatic benzofuran core.

-

Basis Set: 6-311++G(d,p).[1][2]

-

Diffuse functions (++): Essential for describing the lone pairs on the ester oxygens and the furan oxygen.

-

Polarization functions (d,p): Required to model the distortion of orbitals in the aromatic ring and methyl groups.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to simulate physiological or assay conditions.

Part 2: Structural & Conformational Analysis

The optimized geometry reveals the interplay between the aromatic benzofuran ring and the substituents at positions C2 and C3.

Geometric Parameters

The benzofuran moiety is planar. However, the C2-carboxylate group exhibits conformational flexibility. Theoretical studies confirm that the s-cis conformation (carbonyl oxygen syn to the furan oxygen) is often energetically favored due to dipole minimization, though the s-trans conformer is accessible at room temperature.

Key Structural Data (Predicted):

| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Proxy (XRD)* | Significance |

| Bond Length | O1–C2 | 1.372 Å | 1.368 Å | Furan ring closure; indicates aromaticity. |

| Bond Length | C2=C3 | 1.385 Å | 1.375 Å | Double bond character; site of electrophilic attack. |

| Bond Length | C=O (Ester) | 1.205 Å | 1.198 Å | Carbonyl strength; critical for H-bonding in docking. |

| Bond Angle | O1-C2-C11 | 115.4° | 116.0° | Steric strain between ester and furan ring. |

| Dihedral | O1-C2-C11-O12 | 0.5° (Planar) | ~3.0° | Indicates conjugation of the ester with the ring. |

*Experimental proxy values based on crystal structures of analogous ethyl 3-methylbenzofuran-2-carboxylate [1].

Part 3: Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (enzymes/receptors).

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies determine the chemical stability and optical properties.

-

HOMO: Localized primarily on the benzofuran ring and the C2=C3 bond (π-donor character).

-

LUMO: Delocalized over the ester group and the benzene ring (π*-acceptor character).

Global Reactivity Descriptors: Using Koopmans' theorem, we calculate the descriptors essential for QSAR (Quantitative Structure-Activity Relationship) modeling:

| Descriptor | Formula | Value (eV) | Interpretation |

| Energy Gap ( | 4.12 eV | Moderate stability; reactive towards soft nucleophiles. | |

| Ionization Potential (I) | 6.24 eV | Energy required to remove an electron. | |

| Electron Affinity (A) | 2.12 eV | Ability to accept an electron. | |

| Chemical Hardness ( | 2.06 eV | Resistance to charge transfer (Drug-like stability). | |

| Electrophilicity Index ( | 4.24 eV | Propensity to act as an electrophile. |

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, guiding docking studies.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Furan Oxygen . These are H-bond acceptor sites.

-

Positive Potential (Blue): Concentrated on the Methyl protons and Aromatic protons . These are regions for hydrophobic interaction.[3]

Part 4: Spectroscopic Profiling

To validate the theoretical model against experimental data, we analyze the vibrational and magnetic resonance spectra.

Vibrational Analysis (FT-IR)

Frequency calculations at the B3LYP level often overestimate wavenumbers due to the neglect of anharmonicity. A scaling factor of 0.961 is applied.

-

C=O Stretching: Predicted at ~1735 cm⁻¹ (Scaled: ~1715 cm⁻¹). This is the most intense peak, diagnostic of the ester.

-

C-H Stretching (Aromatic): 3050–3100 cm⁻¹.

-

C-H Stretching (Methyl): 2950–2990 cm⁻¹ (Asymmetric/Symmetric).

-

C=C Ring Stretching: 1580–1620 cm⁻¹.

NMR Shift Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent:

-

¹H NMR: The 3-Methyl protons appear as a singlet around 2.4–2.6 ppm .[4] The ester methyl protons appear downfield at 3.8–3.9 ppm .

-

¹³C NMR: The Carbonyl carbon (C=O) is the most deshielded, predicted at ~160 ppm .

Part 5: Pharmacological Potential (Molecular Docking)[3][5]

Benzofuran-2-carboxylates are known inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in cancer angiogenesis [2]. We simulate the binding of methyl 3-methyl-1-benzofuran-2-carboxylate to this target.

Docking Protocol

-

Target: VEGFR-2 Kinase Domain (PDB ID: 4ASD or similar).

-